

In-Depth Technical Guide: Spectroscopic Data of Erysenegalensein E

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: erysenegalensein E

Cat. No.: B172019

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **erysenegalensein E**, a prenylated isoflavone isolated from the stem bark of *Erythrina senegalensis*. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications.

Chemical Structure and Properties

Erysenegalensein E is a complex isoflavanoid with the molecular formula $C_{25}H_{26}O_6$. Its structure is characterized by a core isoflavone skeleton with two prenyl-derived substituents, contributing to its bioactivity.

Molecular Formula: $C_{25}H_{26}O_6$ Molar Mass: 422.47 g/mol

Spectroscopic Data

The structural elucidation of **erysenegalensein E** was achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was utilized to determine the exact mass and elemental composition of **erysenegalensein E**.

Ion	Calculated m/z	Found m/z
[M] ⁺	422.1729	422.1730

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively.

¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Position	δ (ppm)	Multiplicity	J (Hz)
2	7.88	s	
2'	7.34	d	8.5
3'	6.86	d	8.5
5'	6.86	d	8.5
6'	7.34	d	8.5
1"	3.32	d	7.0
2"	5.22	t	7.0
4"	1.75	s	
5"	1.66	s	
1'''	2.88	dd	14.0, 4.5
3.14	dd	14.0, 8.0	
2'''	4.10	dd	8.0, 4.5
4'''	4.88	s	
4.98	s		
5'''	1.84	s	
5-OH	13.20	s	

¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Position	δ (ppm)
2	153.2
3	122.8
4	180.8
4a	105.4
5	161.5
6	110.4
7	162.2
8	108.2
8a	157.8
1'	123.5
2'	130.5
3'	115.5
4'	157.5
5'	115.5
6'	130.5
1"	21.4
2"	122.0
3"	131.8
4"	25.8
5"	17.9
1'''	28.5
2'''	70.1
3'''	147.2

4"	112.8
5"	18.2

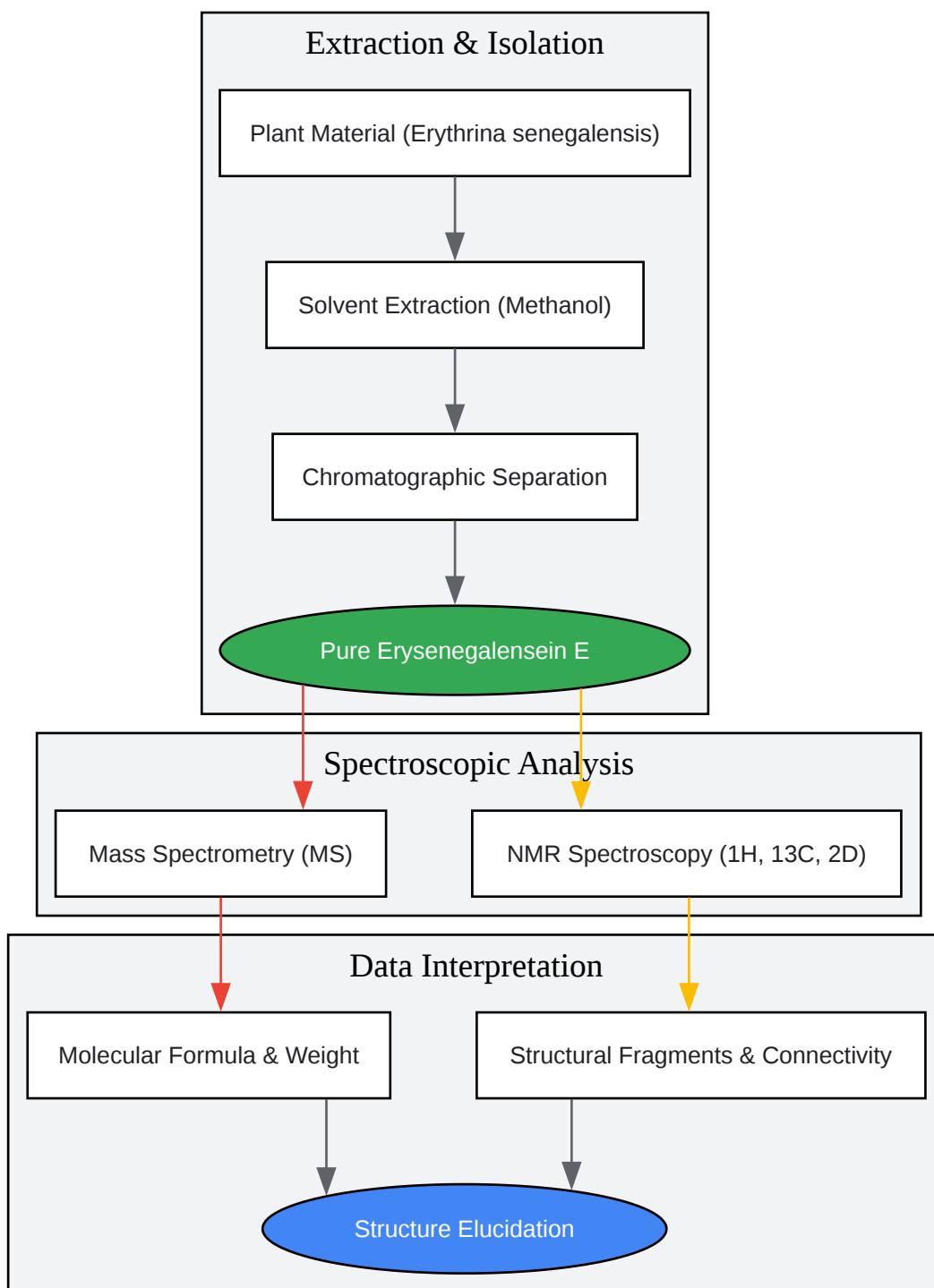
Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies as detailed in the primary literature.

Isolation of *Erysenegalensein E*

Dried and powdered stem bark of *Erythrina senegalensis* was subjected to extraction with methanol (MeOH). The resulting crude extract was then partitioned and subjected to multiple chromatographic steps, including column chromatography over silica gel, to yield pure ***erysenegalensein E***.

Mass Spectrometry


High-resolution mass spectra were recorded on a mass spectrometer, likely using an electron ionization (EI) or electrospray ionization (ESI) source, to determine the accurate mass of the molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard. Standard pulse sequences were used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data for complete structural assignment.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like ***erysenegalensein E***.

[Click to download full resolution via product page](#)

Caption: Workflow for Natural Product Isolation and Analysis.

- To cite this document: BenchChem. [In-Depth Technical Guide: Spectroscopic Data of Erysenegalensein E]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b172019#spectroscopic-data-for-erysenegalensein-e-nmr-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com